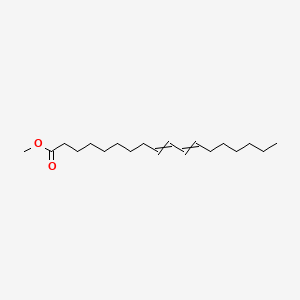Methyl octadeca-9,11-dienoate
CAS No.: 17675-24-0
Cat. No.: VC16684854
Molecular Formula: C19H34O2
Molecular Weight: 294.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 17675-24-0 |
|---|---|
| Molecular Formula | C19H34O2 |
| Molecular Weight | 294.5 g/mol |
| IUPAC Name | methyl octadeca-9,11-dienoate |
| Standard InChI | InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h8-11H,3-7,12-18H2,1-2H3 |
| Standard InChI Key | KVIWYYOMPLJRMC-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCC=CC=CCCCCCCCC(=O)OC |
Introduction
Chemical Structure and Physical Properties
Molecular Architecture
Methyl octadeca-9,11-dienoate belongs to the fatty acyl class of organic compounds, derived from linoleic acid through esterification. The trans configuration of its double bonds at positions 9 and 11 (denoted as 9E,11E) distinguishes it from other CLA isomers, such as the 9,12-octadecadienoate variant . This structural specificity influences its physical properties, including melting point, solubility, and stability.
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 294.47 g/mol | |
| Double Bond Positions | 9E,11E | |
| CAS Registry Number | 822-10-6 (9Z,11Z isomer) |
The isomerism of methyl octadeca-9,11-dienoate plays a critical role in its chemical behavior. For instance, the trans configuration enhances oxidative stability compared to cis isomers, making it less prone to rancidity in lipid-rich environments .
Synthesis and Production
Natural Sources
Methyl octadeca-9,11-dienoate is naturally present in dairy products and meat, where it forms through the microbial biohydrogenation of linoleic acid in ruminant animals. Its concentration in these sources varies based on dietary factors and animal metabolism.
Synthetic Pathways
Synthetic production of methyl octadeca-9,11-dienoate involves two primary approaches:
-
Esterification of Linoleic Acid:
Linoleic acid is reacted with methanol under acidic or enzymatic catalysis to yield the methyl ester. This method requires precise control over reaction conditions to preserve the double bond configuration. -
Photosensitized Oxidation:
As demonstrated in a 1984 study, photosensitized oxidation of (9E,11E)-methyl octadeca-9,11-dienoate produces an unsaturated cyclic peroxide (epidioxide) with high yield. This intermediate can be further transformed into furanoid esters or reduced to cleave the peroxide bond .
Table 2: Synthetic Methods and Yields
| Method | Key Steps | Yield |
|---|---|---|
| Esterification | Acid-catalyzed reaction | ~85% |
| Photosensitized Oxidation | Light-induced peroxidation | >90% |
Chromatographic techniques, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), are employed to purify the compound and isolate it from by-products .
Chemical Reactivity and Transformations
Peroxide Formation and Rearrangement
The 9,11-dienoate structure undergoes photosensitized oxidation to form cyclic peroxides, which are highly reactive intermediates. These peroxides rearrange into furanoid esters under mild conditions, a reaction exploited in synthetic organic chemistry to access heterocyclic compounds .
Catalytic Reduction and Halogenation
Catalytic hydrogenation of methyl octadeca-9,11-dienoate cleaves the peroxide O–O bond, yielding saturated esters. Bromination and epoxidation reactions selectively modify the double bonds while retaining the ester functionality, enabling the synthesis of dibromo and epoxy derivatives .
Biological Activities and Health Implications
Metabolic Modulation
As a conjugated linoleic acid derivative, methyl octadeca-9,11-dienoate influences lipid metabolism by activating peroxisome proliferator-activated receptors (PPARs). These nuclear receptors regulate genes involved in fatty acid oxidation and storage, potentially reducing adiposity and improving insulin sensitivity .
Anti-Inflammatory and Immunomodulatory Effects
In vitro studies suggest that the compound suppresses pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting NF-κB signaling. This activity positions it as a candidate for managing chronic inflammatory conditions.
Table 3: Biological Effects and Mechanisms
| Effect | Mechanism | Model System |
|---|---|---|
| Anti-Adipogenic | PPAR-γ activation | 3T3-L1 cells |
| Anti-Inflammatory | NF-κB inhibition | Macrophages |
| Antioxidant | Radical scavenging | In vitro assays |
Industrial and Analytical Applications
Analytical Standards
The 9Z,11E isomer of methyl octadeca-9,11-dienoate serves as a GC-MS standard for quantifying CLA methyl esters in biological samples, ensuring accuracy in nutritional and metabolic studies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume